molecular formula C9H8ClN3O2 B1475288 Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208083-32-2

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1475288
CAS RN: 1208083-32-2
M. Wt: 225.63 g/mol
InChI Key: YRMBJHBAWFNCHP-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a derivative of imidazopyrazine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring fused with an imidazole ring, with an ethyl carboxylate group attached . The exact 3D structure and other details are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not available in the current resources .

Scientific Research Applications

Chemical Reactions and Derivatives

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a versatile compound used in the synthesis of various heterocyclic compounds. It reacts with different nucleophilic reagents to form derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine. These derivatives are useful in the study of polyazanaphthalenes and other organic compounds (Harb et al., 1989).

Synthesis of Novel Compounds

This compound is integral in the synthesis of novel derivatives such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole. These compounds have been studied for their optical properties, offering insights into fluorescence spectral characteristics (Ge et al., 2014).

Fluorescent Molecules

This compound has also been used in the synthesis of fluorescent molecules. A specific application includes the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits notable fluorescence intensity and can serve as an attractive fluorophore for various applications (Wu et al., 2006).

Antimicrobial Activity

Research has also explored the antimicrobial activity of compounds derived from this compound. Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized using this compound have shown promising antimicrobial properties (Jyothi & Madhavi, 2019).

Safety and Hazards

The safety and hazard information for Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is not available in the current resources .

properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-4-3-11-7(10)8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMBJHBAWFNCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227542
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208083-32-2
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208083-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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